N-benzyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3OS/c1-13-18(19(25)22-11-14-5-3-2-4-6-14)26-20-23-17(12-24(13)20)15-7-9-16(21)10-8-15/h2-10,12H,11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFKPUOKCYLOQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves a multi-step process:
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Formation of the Imidazo[2,1-b][1,3]thiazole Core: : This step often involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures (80-120°C).
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Introduction of the Benzyl Group: : The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
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Addition of the Fluorophenyl Group: : The fluorophenyl group is typically introduced through a Suzuki coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative of the fluorophenyl group.
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Formation of the Carboxamide Group: : The final step involves the introduction of the carboxamide group, which can be achieved through the reaction of the intermediate compound with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides (e.g., EDCI) or anhydrides.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters, high-throughput screening of catalysts, and solvent recycling techniques to minimize waste.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the imidazo[2,1-b][1,3]thiazole ring, leading to the formation of corresponding alcohols or ketones.
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Reduction: : Reduction reactions can target the carboxamide group, converting it to an amine or alcohol derivative.
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Substitution: : The benzyl and fluorophenyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenated reagents and bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are common in substitution reactions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Various substituted derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that thiazole derivatives exhibit notable anticancer properties. N-benzyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide has been investigated for its potential against various cancer cell lines. For instance, studies have shown that compounds with similar thiazole structures can inhibit the proliferation of breast cancer cells (MCF-7) and prostate cancer cells (PC3) with IC50 values indicating significant potency compared to standard chemotherapeutics like 5-fluorouracil .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Thiazole derivatives are known to possess antibacterial effects against a range of pathogens. In laboratory settings, this compound showed promising results against Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent .
Anticancer Efficacy
A study published in a peer-reviewed journal highlighted the synthesis of thiazole-based compounds and their evaluation against various cancer cell lines. The results indicated that this compound exhibited an IC50 of 5.71 μM against MCF-7 cells, outperforming several existing treatments .
Antimicrobial Testing
In another investigation focusing on the antimicrobial properties of thiazole derivatives, this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to those of established antibiotics like norfloxacin .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications on the benzyl and fluorophenyl groups can enhance biological activity while reducing toxicity. Research indicates that electron-donating groups improve the compound's interaction with target enzymes involved in cancer cell proliferation and bacterial resistance mechanisms .
Data Summary Table
Mechanism of Action
The mechanism of action of N-benzyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is largely dependent on its interaction with specific molecular targets. It is believed to exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological pathways.
Interaction with Receptors: Acting as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Disruption of Cellular Processes: Interfering with DNA replication, protein synthesis, or other critical cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Imidazo[2,1-b][1,3]thiazole vs. Imidazo[2,1-b]-1,3,4-thiadiazole
The compound in -(4-fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole, replaces the 1,3-thiazole ring with a 1,3,4-thiadiazole system. This modification introduces an additional nitrogen atom, altering electronic properties and reducing steric bulk. The 4-methoxyphenyl substituent in enhances solubility compared to the 4-fluorophenyl group in the target compound, as evidenced by differences in NMR spectral shifts (e.g., methoxy protons at δ 3.8 ppm) .- Benzothiazole Derivatives highlights benzothiazole-2-carboxamides (e.g., compounds 3e–4d) with flexible alkoxy side chains. Unlike the rigid imidazo-thiazole core, these benzothiazoles exhibit improved conformational adaptability, which may enhance binding to flexible enzyme pockets. For example, N-cycloheptyl-6-(3-(cycloheptylamino)propoxy)benzo[d]thiazole-2-carboxamide (3e) showed moderate bioactivity despite low synthetic yields (33%) .
Substituent Variations
Fluorophenyl vs. Chlorophenyl Groups
CITCO (6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime), a constitutive androstane receptor (CAR) modulator, replaces the 4-fluorophenyl group with a 4-chlorophenyl moiety. Chlorine’s higher electronegativity and larger atomic radius may enhance receptor binding but reduce metabolic stability compared to fluorine .N-Substituent Effects Life Chemicals’ compound F0650-0060 (N-[(furan-2-yl)methyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide) substitutes the benzyl group with a furanylmethyl chain. This polar heteroaromatic group likely improves aqueous solubility but may reduce membrane permeability relative to the hydrophobic benzyl group in the target compound .
Biological Activity
N-benzyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antiparasitic research. This article compiles various studies and findings related to the biological activity of this compound, providing a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 365.4 g/mol. The structure features key functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 365.4 g/mol |
| CAS Number | 852134-12-4 |
Antimicrobial Activity
Research indicates that imidazo[2,1-b]thiazoles, including derivatives like this compound, exhibit notable antimicrobial properties. A study demonstrated that derivatives with various substituents showed significant activity against Mycobacterium tuberculosis (Mtb), with some compounds displaying IC50 values as low as 2.03 µM. This suggests potential for further development as therapeutic agents against tuberculosis .
Antiparasitic Activity
The compound has also been evaluated for its antiparasitic effects. In a study focusing on cysticercosis caused by Taenia crassiceps, the inclusion of an N-benzyl fragment enhanced the lipophilicity and overall efficacy of the tested compounds. The results indicated that increased fluorination in the benzyl group correlates with improved parasitotoxic activity .
Anticancer Activity
Imidazo[2,1-b]thiazole derivatives have been explored for their anticancer properties. Various studies have shown that compounds within this class can induce cytotoxic effects in cancer cell lines. For instance, specific derivatives exhibited IC50 values indicating potent activity against several cancer types, suggesting their potential as anticancer agents .
Case Studies and Research Findings
- Antitubercular Activity :
- Antiparasitic Efficacy :
- Cytotoxic Studies :
Q & A
Q. Advanced Synthesis Strategy
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for nucleophilic substitutions, as seen in analogous imidazo-thiazole syntheses .
- Catalysis : Add anhydrous potassium carbonate to deprotonate intermediates and accelerate cyclization .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (noted in related heterocyclic systems) .
What spectroscopic techniques are used to characterize this compound?
Q. Basic Characterization
- 1H/13C NMR : Confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; methyl groups at δ 2.3–2.6 ppm) .
- IR Spectroscopy : Identify carbonyl (C=O stretch at ~1680 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) groups .
How is single-crystal X-ray diffraction applied to resolve structural ambiguities?
Q. Advanced Structural Analysis
- Crystallization : Grow crystals via slow evaporation in DMF/ethanol mixtures .
- Data Collection : Use SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
- Validation : Compare experimental bond lengths/angles with DFT-optimized geometries to detect distortions .
How is acetylcholinesterase inhibitory activity evaluated for this compound?
Q. Basic Biological Assay
- In vitro Protocol : Use Ellman’s method with acetylthiocholine iodide as substrate. Measure absorbance at 412 nm to quantify enzyme inhibition .
- IC50 Determination : Dose-response curves (typical range: 0.1–10 µM for potent inhibitors) .
What advanced pharmacological studies explore its radiosensitizing potential?
Q. Advanced Application
- Cell Line Testing : Assess cytotoxicity against Hep G2 (liver cancer) and melanoma lines (A375C) via MTT assay. Example IC50: 0.097 µM for sulfonamide derivatives .
- Radiosensitization : Combine with γ-radiation (2–4 Gy) and quantify DNA fragmentation via comet assay .
How is antioxidant activity measured, and what structural features enhance radical scavenging?
Q. Methodology for Activity Assessment
- DPPH Assay : Monitor absorbance decay at 517 nm. Phenolic substituents (e.g., 4-hydroxyphenyl) show ~97% radical inhibition .
- SAR Insight : Electron-donating groups (e.g., –OCH3, –OH) improve activity, while lipophilic groups (e.g., –CF3) reduce solubility .
What computational methods predict binding modes with biological targets?
Q. Advanced Modeling
- Docking Software : Use AutoDock Vina or Schrödinger Suite to model interactions with acetylcholinesterase .
- MD Simulations : Validate stability of ligand-receptor complexes over 100 ns trajectories .
How are contradictory spectral data resolved during structural elucidation?
Q. Data Reconciliation Strategy
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., distinguish benzyl and fluorophenyl environments) .
- Mass Spectrometry : Confirm molecular ion ([M+H]+) and fragmentation patterns .
What structural modifications improve the compound’s pharmacokinetic profile?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
